3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLS000544460, also known as 3-Fluoro-N-((E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino)benzamide, is a cell-permeable furylidenebenzohydrazide compound. It acts as a reversible inhibitor of the Eya2 C-terminal Eya domain protein tyrosine phosphatase activity. This compound has shown significant potential in reducing Eya2 overexpression-induced migration enhancement in certain cell cultures .
Preparation Methods
The synthesis of MLS000544460 involves the reaction of 3-fluorobenzohydrazide with 5-(pyridin-2-ylthio)furan-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and may require the use of a catalyst to facilitate the process. The product is then purified to achieve a high level of purity, often exceeding 97% as determined by high-performance liquid chromatography .
Chemical Reactions Analysis
MLS000544460 primarily undergoes reactions typical of furylidenebenzohydrazide compounds. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and pyridine moieties, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MLS000544460 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases, particularly Eya2.
Biology: The compound is utilized in cell migration studies to understand the role of Eya2 in cellular processes.
Medicine: MLS000544460 has shown potential in cancer research, particularly in reducing cell migration and invasion in certain cancer cell lines.
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting protein tyrosine phosphatases
Mechanism of Action
MLS000544460 exerts its effects by binding to an allosteric pocket on the Eya2 C-terminal Eya domain, opposite to the active site. This binding inhibits the protein tyrosine phosphatase activity of Eya2 in a reversible and non-competitive manner. The inhibition is dependent on the concentration of magnesium ions in the medium, with higher concentrations leading to non-competitive inhibition and lower concentrations resulting in mixed-type inhibition .
Comparison with Similar Compounds
MLS000544460 is unique in its high selectivity and reversible inhibition of Eya2 protein tyrosine phosphatase. Similar compounds include:
NCGC00249987: An analog of MLS000544460 with higher solubility and similar potency.
Eab1 Inhibitor: Another inhibitor of Eya2 with different structural properties.
Eya3 Inhibitor: Targets Eya3 protein tyrosine phosphatase but is ineffective against Eya2
These compounds highlight the specificity and potential therapeutic applications of MLS000544460 in targeting Eya2-related pathways.
Properties
Molecular Formula |
C17H12FN3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-fluoro-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11- |
InChI Key |
VDKNIVFIPSLUFD-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)/C=N\NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.